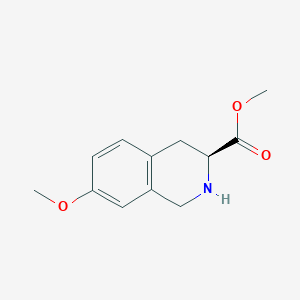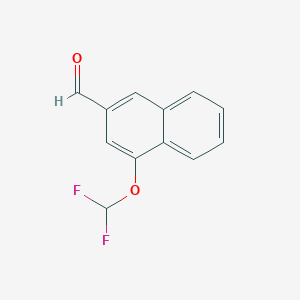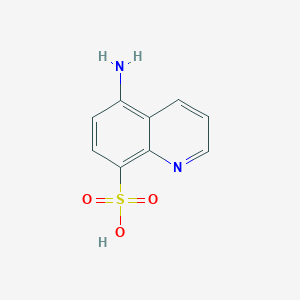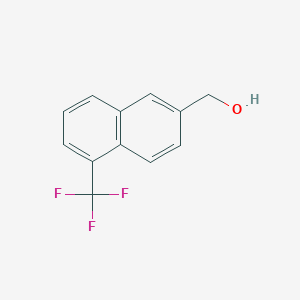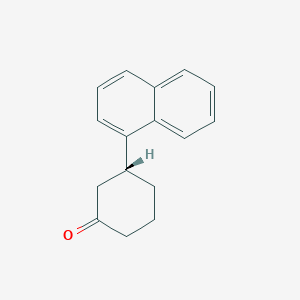
(R)-3-(Naphthalen-1-yl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Naphthalen-1-yl)cyclohexanone is a chiral compound featuring a naphthalene ring attached to a cyclohexanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Naphthalen-1-yl)cyclohexanone typically involves the catalytic hydrogenation of naphthalene-substituted cyclohexanones. One common method includes the use of Rhodium (III) catalysts for regioselective C-H bond naphthylation and subsequent transformation into the desired product .
Industrial Production Methods
Industrial production methods for ®-3-(Naphthalen-1-yl)cyclohexanone often involve large-scale catalytic processes, utilizing high-pressure hydrogenation and advanced purification techniques to ensure the desired enantiomeric purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Naphthalen-1-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of naphthalene carboxylic acids.
Reduction: Formation of naphthalen-1-yl cyclohexanol.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
®-3-(Naphthalen-1-yl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of ®-3-(Naphthalen-1-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the cyclohexanone moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-1-(1-Naphthyl)ethylamine: Another chiral compound with a naphthalene ring, used in chiral synthesis and organic reactions.
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: Compounds used as ligands in catalytic reactions.
Uniqueness
®-3-(Naphthalen-1-yl)cyclohexanone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of a naphthalene ring and a cyclohexanone moiety allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
479586-35-1 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
(3R)-3-naphthalen-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2/t13-/m1/s1 |
Clé InChI |
AUCXEQITWZQJIC-CYBMUJFWSA-N |
SMILES isomérique |
C1C[C@H](CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)

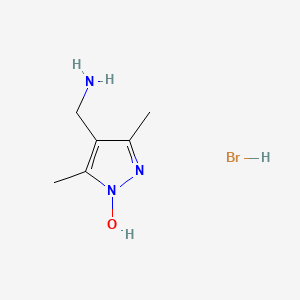
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)
